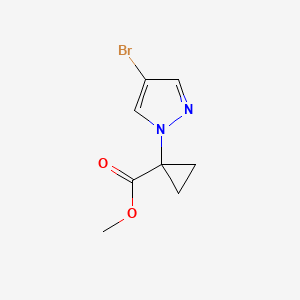

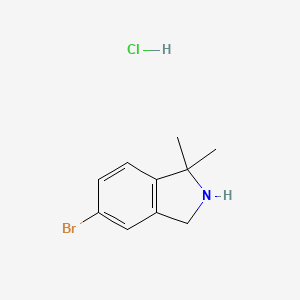

![molecular formula C13H18ClN3O3 B6298878 N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide CAS No. 103878-75-7](/img/structure/B6298878.png)

N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

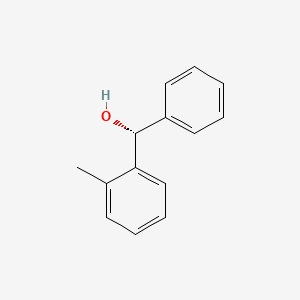

“N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide” is a chemical compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group is commonly used in organic synthesis to protect amine functionalities .

Synthesis Analysis

The synthesis of compounds involving Boc-protected amines, like “N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide”, has been described in various studies . One method involves a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of “N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide” involves a Boc-protected amine group . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis

The chemical reactions involving “N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide” primarily involve the Boc-protected amine group . The Boc group can be cleaved under mild acidic conditions .Safety and Hazards

Mechanism of Action

Target of Action

The compound contains a boc-protected amino group , which is commonly used in organic synthesis to protect amino groups during reactions . This suggests that the compound may interact with biological targets that have affinity for amino groups.

Mode of Action

The Boc group in N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide serves as a protective group for the amino functionality . In organic synthesis, the Boc group can be selectively removed under acidic conditions , revealing the amino group for further reactions. Therefore, the compound’s interaction with its targets could involve the removal of the Boc group, followed by the participation of the amino group in subsequent biochemical reactions.

Pharmacokinetics

The compound’s boc group is known to be stable under basic conditions and towards most nucleophiles , which could potentially influence its absorption and distribution. The compound’s metabolism and excretion would likely depend on the nature of the biochemical reactions it participates in.

Action Environment

Environmental factors such as pH could influence the action of N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide, given that the Boc group is stable under basic conditions and can be removed under acidic conditions . Other factors such as temperature, presence of other reactive species, and the specific cellular context could also potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

tert-butyl N-[2-[(4-chloropyridine-2-carbonyl)amino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(19)17-7-6-16-11(18)10-8-9(14)4-5-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYGHVVRWNRGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C1=NC=CC(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

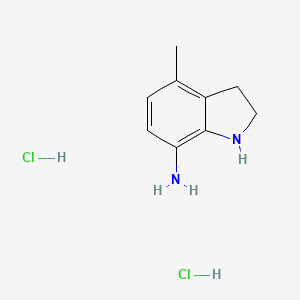

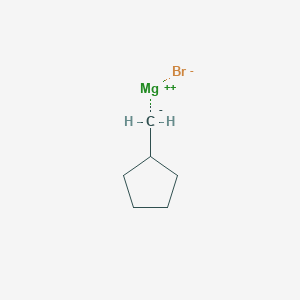

![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)

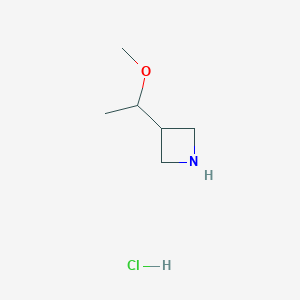

![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)

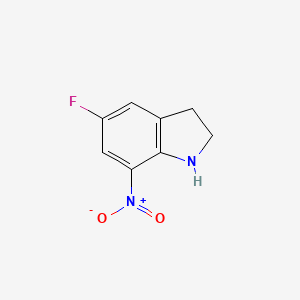

![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)